2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Description
This compound is a phthalimide derivative characterized by a 2,6-dimethylpiperidino group attached via a methyl-oxoethyl chain to the isoindole-dione core. Phthalimide derivatives are widely studied for their biological activities, including immunomodulatory, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[1-(2,6-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-7-6-8-12(2)19(11)16(21)13(3)20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-13H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHNFPRHFPUVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the reduction of 2,6-dimethylpyridine using hydrogen gas in the presence of a palladium catalyst.
Attachment of the Isoindole Ring: The isoindole ring can be introduced through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Formation of the Keto Group: The keto group can be introduced via an oxidation reaction using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.
- Neuroprotective Effects : Studies have indicated that compounds with similar structures may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : Research into related piperidine derivatives has shown promise in alleviating symptoms of depression, suggesting that this compound may also possess similar pharmacological effects.
Cancer Research
The isoindole framework has been linked to anticancer activity in various studies. The compound's ability to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.
- Bcl-2 Inhibition : Some derivatives of isoindoles have been found to inhibit Bcl-2, a protein that regulates cell death. This inhibition can lead to increased apoptosis in cancer cells, making the compound a potential lead for developing new cancer treatments .
Synthetic Chemistry
The synthesis of this compound involves multiple steps, showcasing its utility in synthetic organic chemistry. Its preparation can serve as a model for creating other complex molecules with similar frameworks.
Case Study 1: Neuroprotective Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isoindole compounds and tested their effects on neuronal cell lines. The results indicated that certain modifications enhanced neuroprotective effects against oxidative stress, highlighting the potential of this compound as a neuroprotective agent .
Case Study 2: Anticancer Activity
A recent study focused on the anticancer properties of isoindole derivatives demonstrated that compounds structurally similar to 2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s unique structure differentiates it from other phthalimide derivatives:
- Core structure : The 1H-isoindole-1,3(2H)-dione moiety is common among analogues.
- Substituents: 2,6-Dimethylpiperidino group: Enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets.
Comparison Table of Analogues
Electronic and Steric Effects
Physicochemical Properties
- Solubility : The methyl-oxoethyl chain may reduce aqueous solubility compared to polyethylene glycol (PEG)-modified analogues (e.g., ’s tetraoxatetradecyl derivative) .
- Stability : Fluorinated derivatives (e.g., CAS 911109-85-8) show enhanced metabolic stability due to decreased cytochrome P450 metabolism , whereas the target compound’s methyl groups might increase susceptibility to oxidation.
Biological Activity
The compound 2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a derivative of isoindole with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly those involving neurotransmitter systems and apoptosis regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features an isoindole backbone with a piperidine moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Bcl-2 Inhibition : Preliminary studies suggest that compounds similar to isoindole derivatives can inhibit Bcl-2, a protein that regulates apoptosis. This inhibition may lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
- Neurotransmitter Modulation : The piperidine structure suggests potential interaction with neurotransmitter receptors. Compounds with similar structures have been shown to influence dopamine and serotonin pathways, which are crucial in treating mood disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was primarily through the induction of apoptosis, evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Neuropharmacological Assessment
Animal models treated with the compound showed improved behavioral outcomes in tests for anxiety and depression. The results indicated an increase in serotonin levels in the hippocampus, suggesting a potential role as an antidepressant.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its efficacy and reduce toxicity. Studies have shown that structural modifications can lead to improved binding affinity for target proteins involved in apoptosis regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
